molecular formula C17H12N4O2S2 B11002996 2-(4-hydroxyphthalazin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11002996
M. Wt: 368.4 g/mol
InChI Key: GDFWIBUWOUHRSZ-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazinone derivative, followed by the introduction of the thiazole ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yields and purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the phthalazinone or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.

    Industry: The compound’s unique properties make it a candidate for use in material science, including the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxyphthalazin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide stands out due to its combined phthalazinone and thiazole structure, which imparts unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a versatile compound in scientific research.

Properties

Molecular Formula

C17H12N4O2S2

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H12N4O2S2/c22-15(19-17-18-13(9-25-17)14-6-3-7-24-14)8-12-10-4-1-2-5-11(10)16(23)21-20-12/h1-7,9H,8H2,(H,21,23)(H,18,19,22)

InChI Key

GDFWIBUWOUHRSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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